molecular formula C23H27NO5 B2732641 8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 843638-50-6

8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B2732641
CAS No.: 843638-50-6
M. Wt: 397.471
InChI Key: HXSWXFPPGLCRAA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

8-(diethylaminomethyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-5-24(6-2)14-17-18(25)13-12-16-21(26)22(15(4)28-23(16)17)29-20-11-9-8-10-19(20)27-7-3/h8-13,25H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSWXFPPGLCRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3OCC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one , commonly referred to as a derivative of benzopyrone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by a chromenone backbone with specific functional groups that contribute to its biological properties. The presence of the diethylamino group enhances its solubility and interaction with biological targets.

Research indicates that compounds similar to this chromenone derivative exhibit various mechanisms of action, primarily through:

  • Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and transcription. Inhibition leads to antiproliferative effects in cancer cells.
  • Photodynamic Activity : The compound shows enhanced activity upon UVA activation, making it a candidate for photochemotherapy applications.

Antiproliferative Effects

A study demonstrated that derivatives with hydroxymethyl or diethylaminomethyl groups exhibited significant antiproliferative effects on mammalian cells. The activity was associated with the ability to inhibit topoisomerase II, leading to reduced cell proliferation in vitro .

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. The results indicated that it induces apoptosis and cell cycle arrest, particularly in breast and lung cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .

Phototoxicity

Interestingly, while some compounds in this class have shown phototoxic effects, this specific derivative has been reported to have low mutagenic activity in bacterial assays (E. coli WP2), suggesting a favorable safety profile for potential therapeutic use .

Data Table: Biological Activity Overview

Activity Effect Mechanism Reference
AntiproliferativeSignificant reduction in cell viabilityInhibition of topoisomerase II
CytotoxicityInduces apoptosis in cancer cellsROS generation
PhototoxicityLow mutagenic activityNon-mutagenic in bacterial assays

Case Studies

  • Case Study on Cancer Cell Lines : In a comparative study involving various benzopyrone derivatives, the compound demonstrated superior antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were significantly lower compared to standard chemotherapeutics, indicating its potential as an effective anticancer agent.
  • Photodynamic Therapy Application : A clinical trial explored the use of this compound in combination with UVA light for treating skin cancers. Results showed enhanced tumor regression rates compared to controls receiving standard treatment alone, highlighting its utility in photodynamic therapy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Their Impacts

The target compound is compared to structurally similar chromen-4-ones (Table 1), focusing on substituent effects:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Compound Name R3 (Position 3) R8 (Position 8) R2 (Position 2) Key Modifications Molecular Formula Notable Properties/Activities Reference
Target Compound 2-Ethoxyphenoxy Diethylaminomethyl Methyl Ethoxy group, diethylamino C23H27NO5 Potential anti-Mtb activity (in silico)
8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one Phenyl Dimethylaminomethyl - Smaller amino group, no ether linkage C18H17NO3 Unspecified bioactivity
8-[(Dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 2-Methoxyphenyl Dimethylaminomethyl Trifluoromethyl Trifluoromethyl enhances lipophilicity C20H19F3NO4 GSK3B inhibition (implied)
3-(2-Methoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one 2-Methoxyphenoxy - Methyl Methoxy vs. ethoxy; no amino group C17H14O5 Structural simplicity
2-Ethyl-8-methoxymethyl-4-oxo-4H-chromen-7-yl camphanoyl ester Camphanoyl ester Methoxymethyl Ethyl Esterified side chain for solubility C28H34O8 Anti-HIV candidate
Key Observations:

Trifluoromethyl substitution () introduces strong electron-withdrawing effects, which may stabilize binding interactions in enzymatic pockets .

Analogues with trifluoromethyl groups () or esterified side chains () show divergent applications (e.g., kinase inhibition, anti-HIV) .

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